N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE: is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, pyrazole rings, and various substituents such as bromine, methyl, and trifluoromethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is usually synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Pyrazole Rings: The pyrazole rings are introduced through the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiadiazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Bromine, methyl iodide, trifluoromethyl iodide, polar solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives with different functional groups.
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of functional groups such as bromine, methyl, and trifluoromethyl enhances its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE can be compared with other similar compounds, such as:
N-(1-benzyl-1H-pyrazol-3-yl)-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: Similar structure but with a chlorine substituent instead of bromine.
N-(1-benzyl-1H-pyrazol-3-yl)-5-(4-fluoro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: Similar structure but with a fluorine substituent instead of bromine.
N-(1-benzyl-1H-pyrazol-3-yl)-5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: Similar structure but with an iodine substituent instead of bromine.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3N7S/c1-27-14(17(19,20)21)12(18)13(26-27)15-23-24-16(29-15)22-11-7-8-28(25-11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNZBHNCUNSRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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